molecular formula C12H21O5P B14288181 4-Acetylcyclohex-1-en-1-yl diethyl phosphate CAS No. 118823-95-3

4-Acetylcyclohex-1-en-1-yl diethyl phosphate

Cat. No.: B14288181
CAS No.: 118823-95-3
M. Wt: 276.27 g/mol
InChI Key: WGBTUTXRIGFGQG-UHFFFAOYSA-N
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Description

4-Acetylcyclohex-1-en-1-yl diethyl phosphate is an organophosphorus compound with the molecular formula C12H21O5P It is characterized by the presence of a cyclohexene ring substituted with an acetyl group and a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of cyclohexenone with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetylcyclohex-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphates, alcohols, and substituted cyclohexene derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

4-Acetylcyclohex-1-en-1-yl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetylcyclohex-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The diethyl phosphate group can act as a phosphate donor or acceptor, influencing various biochemical pathways. The acetyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylcyclohex-1-en-1-yl diethyl phosphate is unique due to the combination of its cyclohexene ring, acetyl group, and diethyl phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

118823-95-3

Molecular Formula

C12H21O5P

Molecular Weight

276.27 g/mol

IUPAC Name

(4-acetylcyclohexen-1-yl) diethyl phosphate

InChI

InChI=1S/C12H21O5P/c1-4-15-18(14,16-5-2)17-12-8-6-11(7-9-12)10(3)13/h8,11H,4-7,9H2,1-3H3

InChI Key

WGBTUTXRIGFGQG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CCC(CC1)C(=O)C

Origin of Product

United States

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